5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid
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Overview
Description
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is a complex organic compound characterized by the presence of chlorosulfonyl and hexadecylsulfonyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Chlorosulfonation: Introduction of the chlorosulfonyl group to the benzoic acid ring.
Hexadecylsulfonylation: Attachment of the hexadecylsulfonyl group under specific reaction conditions, often involving the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process would be optimized for cost-effectiveness and environmental safety, often incorporating advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic reagents under controlled pH and temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.
Scientific Research Applications
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
Pathways: Modulation of biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group but lacks the hexadecylsulfonyl moiety.
Hexadecylsulfonyl derivatives: Compounds with similar long-chain sulfonyl groups.
Uniqueness
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
CAS No. |
29338-03-2 |
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Molecular Formula |
C23H37ClO6S2 |
Molecular Weight |
509.1 g/mol |
IUPAC Name |
5-chlorosulfonyl-2-hexadecylsulfonylbenzoic acid |
InChI |
InChI=1S/C23H37ClO6S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-31(27,28)22-17-16-20(32(24,29)30)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
InChI Key |
XYGWPRXXAAOHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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